molecular formula C11H11N B181126 6,7-Dimethylquinoline CAS No. 20668-33-1

6,7-Dimethylquinoline

Cat. No. B181126
CAS RN: 20668-33-1
M. Wt: 157.21 g/mol
InChI Key: UJSRVVQKNSYGKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6,7-dimethylquinoline derivatives has been explored through various methods. In one study, 2-amino-4-nitrophenol and 2-methoxy-5-nitroaniline were used to synthesize nitroquinolines, which were then converted into different intermediates, leading to the formation of pyrrolo[4,3,2-de]quinolines, a class of compounds that includes 6,7-dimethylquinoline derivatives . Another approach involved the synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines from a common intermediate, 5,8-dimethyl-6-nitro-4-quinolone, demonstrating the utility of 4-haloquinoline intermediates in the synthesis of substituted quinolines . Additionally, a C–H activation strategy was employed in the total synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline, showcasing an efficient shortcut in the synthetic management of the three-carbon side chain .

Molecular Structure Analysis

X-ray crystallography confirmed the structure of a key intermediate, 5,8-dimethyl-6-nitro-4-quinolone, in the synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines . This structural confirmation is crucial for understanding the molecular framework and guiding further synthetic modifications.

Chemical Reactions Analysis

The synthesis of 6,7-dimethylquinoline derivatives involves a variety of chemical reactions. For instance, nitration, reduction, and cyclization reactions were used to construct the pyrrolo[4,3,2-de]quinoline framework . In another study, halogenation, substitution, and cyclization reactions were key steps in the synthesis of 4-substituted quinolines . The C–H activation/alkenylation strategy used in the synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline represents a novel reaction pathway that streamlines the synthetic process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-dimethylquinoline derivatives are influenced by their molecular structure. For example, the introduction of various substituents such as alkyl, alkoxy, halo, and cyano groups can significantly alter the properties of the quinoline core . The presence of dimethyl groups in the isoquinoline derivatives is expected to affect their lipophilicity and potentially their biological activity .

Case Studies

Several case studies highlight the potential applications of 6,7-dimethylquinoline derivatives. One study identified a new molecule with significant anticonvulsant activity, which was rationalized through computational studies . Another study synthesized various tetrahydroisoquinolines and evaluated them as substrates and inhibitors of catechol O-methyltransferase (COMT), as well as for their ability to release norepinephrine from mouse hearts . Additionally, some derivatives were evaluated for their antibacterial activity against various bacterial strains .

Scientific Research Applications

Antiplasmodial Action

6,7-Dimethylquinoline shows significant antiplasmodial activity. Research conducted by King and Wright (1948) found that carbinolamines derived from 6,7-dimethylquinoline exhibit superior antiplasmodial activity against malaria in canaries compared to quinine. These substances contain a 2-phenyl-6:7-dimethylquinoline nucleus, suggesting potential applications in malaria treatment (King & Wright, 1948).

Biotransformation in Aquatic Life

Birkholz, Coutts, and Hrudey (1989) studied the uptake and biotransformation of 6,7-dimethylquinoline in rainbow trout. They found that it is readily bioconcentrated in fish tissue and undergoes metabolic transformation into various conjugates. This study highlights its environmental impact and potential effects on aquatic ecosystems (Birkholz et al., 1989).

Potential in Pain Management

Rakhmanova et al. (2022) explored the analgesic and anti-inflammatory effects of a compound related to 6,7-dimethylquinoline. They found that this compound exhibits significant pain-relieving and anti-inflammatory properties, suggesting its potential application in medical pain management (Rakhmanova et al., 2022).

Anticancer Potential

Mishra et al. (2018) studied a derivative of 6,7-dimethylquinoline, which showed potential in treating colorectal carcinoma in rats. The compound, administered in certain doses, demonstrated protective action against cancer, indicating its potential as an anticancer agent (Mishra et al., 2018).

Pharmaceutical Applications

Pati et al. (2015) explored the use of 6,7-dimethoxytetrahydroisoquinoline in developing pharmaceutical agents. Their study focused on separating P-glycoprotein activity from σ2 receptor affinity, demonstrating the versatility of 6,7-dimethylquinoline derivatives in drug development (Pati et al., 2015).

Fluorescent Dye for Biomedical Applications

Carta et al. (2015) synthesized derivatives of 6,7-dimethylquinoline for use as fluorescent dyes in biological studies. These derivatives showed promising applications as blue luminescent dyes for cell trafficking and pharmacokinetics in biomedical research (Carta et al., 2015).

Hepatocellular Carcinoma Treatment

Kumar et al. (2017) investigated the antiproliferative effects of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid on hepatocellular carcinoma in rats. The compound showed a protective action on liver tissues, suggesting its potential use in liver cancer treatment (Kumar et al., 2017).

Future Directions

The future directions for research on 6,7-Dimethylquinoline could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, the development of antagonists to essential metabolites has not been possible due to the limited progress in the biochemistry and metabolism of the many stages of malarial parasite . Therefore, future research could focus on this area.

properties

IUPAC Name

6,7-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-6-10-4-3-5-12-11(10)7-9(8)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSRVVQKNSYGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174712
Record name 6,7-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethylquinoline

CAS RN

20668-33-1
Record name 6,7-Dimethylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020668331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
DA Birkholz, RT Coutts, SE Hrudey - Xenobiotica, 1989 - Taylor & Francis
1. 6,7-Dimethylquinoline (6,7-DMQ) is readily taken up by rainbow trout and bioconcentrated in tissue after exposure to ca 1 mg/1 for 7.5 h. Mean bioconcentration factors (from water) …
Number of citations: 15 www.tandfonline.com
JP Wibaut, H Boer - Recueil des Travaux Chimiques des Pays …, 1955 - Wiley Online Library
When ozone acts on quinoline and on some dimethylquinolines, the main reaction consists in an attack on the benzene ring, via a 5,6‐7,8‐diozonide; this follows from the products …
Number of citations: 11 onlinelibrary.wiley.com
H King, J Wright - Proceedings of the Royal Society of …, 1948 - royalsocietypublishing.org
… Ten carbinolamines derived from 6:7-dimethylquinoline and based on the quinine model are described. Three of the substances containing the 2-phenyl-6:7-dimethylquinoline nucleus …
Number of citations: 10 royalsocietypublishing.org
JH Markgraf, JH Antin, FJ Walker… - The Journal of Organic …, 1979 - ACS Publications
6, 7-Dihydrocyclobuta [g] quinoline (1) was prepared by Skraup cyclization of 4-aminobenzocyclobutene. Similar reactions of 5-aminoindan and 3, 4-dimethylaniline afforded as the …
Number of citations: 13 pubs.acs.org
AJ Lin, BJ Lillis, AC Sartorelli - Journal of Medicinal Chemistry, 1975 - ACS Publications
(3 X 50 ml), the combined extracts were dried (NaaSOd, andsolvent was removed to get the product as a thick oil. 3-Ethyl-8-methyl-l, 3, 8-triazabicyclo [4.4. 0] decan-2-one 8-Oxide (57). …
Number of citations: 88 pubs.acs.org
LTH Minh, NT Hue, NT Linh, TB Ngan… - Chemistry of Natural …, 2020 - Springer
Microbial sources have been the main contributor to discoveries of antibacterial compounds over the years. Most of these organisms come from the terrestrial environment, accounting …
Number of citations: 1 link.springer.com
H Boer, FLJ Sixma, JP Wibaut - Recueil des Travaux …, 1951 - Wiley Online Library
The addition of ozone to quinoline, 2‐ and 8‐methylquinoline, 2,3‐, 3,4‐ and 6,7‐dimethylquinoline and isoquinoline has been studied quantitatively. With the quinoline homologues the …
Number of citations: 15 onlinelibrary.wiley.com
S Grivas, M Jägerstad - Mutation Research/Genetic Toxicology, 1984 - Elsevier
3-Methyl- and 3,4-dimethyl-3H-imidazo[4,5-f]quinoline, 3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline, N 6 -methyl- and N 6 ,7-dimethylquinoline-5,6-diamine, as well as N 6 ,3-…
Number of citations: 38 www.sciencedirect.com
DA Birkholz - 1989 - elibrary.ru
Samples of diluted bitumen (bitumen and diluent naphtha, 1: 1, v/v) and coker distillate (coker gas oil and coker naphtha, 2: 1, v/v) were obtained from Syncrude Canada Ltd. and …
Number of citations: 5 elibrary.ru
DA Birkholz, RT Coutts, SE Hrudey, RW Danell… - Water Research, 1990 - Elsevier
Isoquinoline, 2-methyl-8-ethylquinoline, 3-isopropylquinoline, 3-ethylquinoline, three isomers of methylquinoline and fourteen isomers of dimethylquinoline were subjected to toxicity …
Number of citations: 27 www.sciencedirect.com

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